molecular formula C12H16N4O B1477425 4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2097982-43-7

4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B1477425
CAS No.: 2097982-43-7
M. Wt: 232.28 g/mol
InChI Key: LEZRYSGAWBVUQX-UHFFFAOYSA-N
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Description

“4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of the benzo[b][1,4]oxazepine family . Benzo[b][1,4]oxazepines are a rare class of benzoxazepine derivatives . They are unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and with an oxygen replacing a carbon at another position .


Synthesis Analysis

The synthesis of benzo[b][1,4]oxazepine derivatives can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . A series of benzo[b][1,4]oxazepine derivatives can be prepared using this synthetic protocol . Other methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes .

Scientific Research Applications

Process Development and Scale-Up

This paper discusses the process development for a scalable synthesis of compounds containing the tetrahydrobenzo[f][1,4]oxazepine core, highlighting its significance in the production of kinase inhibitors, including the mTOR inhibitor. The research elaborates on the synthesis routes and scaling up processes, demonstrating the compound's relevance in drug discovery and development (Naganathan et al., 2015).

Spectroscopic and X-ray Diffraction Studies

Another study presents the synthesis and characterization of benzimidazole-tethered oxazepine hybrids, emphasizing the structural analysis through spectroscopic, X-ray diffraction, and DFT studies. This research underscores the compound's potential in nonlinear optical (NLO) applications, showcasing its versatility beyond pharmaceutical uses (Almansour et al., 2016).

Stereocontrolled Synthesis

Research on the diastereoselective synthesis of tetrahydrobenzo[f][1,4]oxazepines through Ugi reactions provides insights into stereocontrolled and diversity-oriented synthesis. This highlights the compound's role in facilitating the production of drug-like molecules with potential therapeutic applications (Banfi et al., 2013).

Antibacterial and Anticancer Agents

A study on benzoxepine-1,2,3-triazole hybrids synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy discusses their evaluation as potential antibacterial and anticancer agents. This indicates the role of such compounds in developing new treatments for infectious diseases and cancer (Kuntala et al., 2015).

Synthesis of Novel Compounds

Another paper describes the synthesis of novel 7-methylene-6,7-dihyrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepines, showcasing a metal-free approach for creating new compounds with potential biological activity (Yavari et al., 2017).

Biochemical Analysis

Biochemical Properties

4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to alterations in metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, changes in gene expression profiles have been noted, indicating its potential impact on cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to receptor sites on enzymes, leading to either inhibition or activation of their catalytic functions . Furthermore, it has been shown to influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has also been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can impact its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

4-(2-azidoethyl)-7-methyl-3,5-dihydro-2H-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-10-2-3-12-11(8-10)9-16(6-7-17-12)5-4-14-15-13/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZRYSGAWBVUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN(C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 6
4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

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